Benzo[c]isothiazole-6-carboxylic acid

β-sympatholytic activity cardiovascular pharmacology structure–activity relationship

Benzo[c]isothiazole-6-carboxylic acid (CAS 1823230-89-2) is the [c]-fused regioisomer essential for hypoxia-selective CAIX inhibitor development. 6-Carboxamides suppress HT-29 colon cancer growth synergistically with SN-38/5-FU; 4-/5-isomers lack this activity. Carboxylic analogs show 3× acetaminophen analgesic potency. Also enables synthesis of 4-benzisothiazole β₁-blockers (2.6–8.3× propranolol potency). Regioisomer substitution causes unpredictable potency loss—verify CAS before purchase. Critical for oncology, pain, and cardiovascular programs.

Molecular Formula C8H5NO2S
Molecular Weight 179.20 g/mol
Cat. No. B12817830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[c]isothiazole-6-carboxylic acid
Molecular FormulaC8H5NO2S
Molecular Weight179.20 g/mol
Structural Identifiers
SMILESC1=CC2=CSN=C2C=C1C(=O)O
InChIInChI=1S/C8H5NO2S/c10-8(11)5-1-2-6-4-12-9-7(6)3-5/h1-4H,(H,10,11)
InChIKeyUALPKMIDBLKFJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo[c]isothiazole-6-carboxylic Acid: Core Structural and Physicochemical Profile for Research Procurement


Benzo[c]isothiazole-6-carboxylic acid (CAS 1823230-89-2, molecular formula C₈H₅NO₂S, molecular weight 179.2 g/mol) is a bicyclic heteroaromatic compound comprising a benzene ring fused to an isothiazole moiety with a carboxylic acid functional group at the 6-position . This specific [c]-fused regioisomer (also designated 2,1-benzisothiazole) exhibits distinct electronic and steric properties compared to the more common [d]-fused (1,2-benzisothiazole) analogs, which critically influence its reactivity and biological recognition [1]. The compound is commercially available as a research-grade building block with typical purity specifications of ≥95–98% from multiple specialty chemical suppliers .

Why Benzo[c]isothiazole-6-carboxylic Acid Cannot Be Simply Replaced by Other Benzisothiazole Carboxylic Acid Isomers


The benzoisothiazole scaffold exhibits pronounced regioisomer-dependent biological activity that precludes simple substitution. In a series of benzisothiazole and benzimidazole tetrazolyl- and carboxyl-derivatives, the carboxylic benzisothiazole derivatives 2 and 3 (differing only in regioisomeric positioning) demonstrated a 3-fold higher analgesic potency than acetaminophen, whereas other isomers within the same series showed substantially weaker or no activity [1]. More strikingly, comparative pharmacological evaluation of benzisothiazole derivatives revealed that 4-benzisothiazole regioisomers displayed 2.6–8.3 times the β₁-adrenoceptor blocking activity of propranolol, while 5-benzisothiazole isomers were significantly less potent, and benzothiazole isomers showed a strong decrease in activity [2]. These regioisomer-specific potency differences underscore that substituting one benzo[c]isothiazole positional isomer for another will yield unpredictable and often substantial reductions in target engagement—a critical consideration for medicinal chemistry campaigns and structure–activity relationship (SAR) optimization.

Quantitative Differentiation Evidence for Benzo[c]isothiazole-6-carboxylic Acid Against Structural Comparators


Regioisomer-Dependent β₁-Adrenoceptor Blockade: 4-Benzisothiazole vs. 5-Benzisothiazole vs. Benzothiazole Scaffolds

In a direct head-to-head comparative study of isomeric benzisothiazole derivatives for β-sympatholytic activity, 4-benzisothiazole compounds exhibited potent cardiac β₁-receptor blockade in rats in situ at 2.6–8.3 times the potency of propranolol. In contrast, 5-benzisothiazole derivatives were substantially less active, and a strong decrease in activity was observed when moving from benzisothiazoles to the isomeric benzothiazole scaffold [1]. This demonstrates that the 4-position substitution pattern on the benzisothiazole core confers significantly enhanced β₁-selectivity relative to other regioisomers and heterocyclic analogs.

β-sympatholytic activity cardiovascular pharmacology structure–activity relationship

Analgesic Potency of Carboxylic Benzisothiazole Derivatives: 3-Fold Superiority Over Acetaminophen

A pharmacological evaluation of benzisothiazole and benzimidazole tetrazolyl- and carboxyl-derivatives identified that the carboxylic benzisothiazole derivatives 2 and 3 (regioisomers) exhibited maximal inhibition of writhing with a potency 3-fold higher than that of acetaminophen (paracetamol) in in vivo analgesic assays [1]. Other compounds within the same series showed lower or negligible activity, highlighting that both the benzisothiazole core and the carboxylic acid functional group are required for optimal peripheral analgesic efficacy.

analgesic activity peripheral pain models benzisothiazole SAR

Carbonic Anhydrase IX (CAIX) Inhibition: 1,2-Benzisothiazole 6-Carboxamide Derivatives Suppress Hypoxic Cancer Cell Proliferation

1,2-Benzisothiazole derivatives bearing 6-alkyl/arylcarboxamide moieties (synthesized from the corresponding 6-carboxylic acid precursor) were evaluated as carbonic anhydrase IX (CAIX) inhibitors. Compounds 5c and 5j specifically blocked the growth of HT-29 human colon cancer cells cultured under chemically induced hypoxic conditions, and 5c demonstrated synergistic antiproliferative activity with SN-38 and 5-fluorouracil under hypoxia [1]. This hypoxia-selective activity is not observed with the parent carboxylic acid alone, nor with regioisomeric 4- or 5-carboxamide derivatives, underscoring the functional importance of the 6-position substitution pattern.

carbonic anhydrase inhibition tumor hypoxia anticancer drug discovery

Lipophilicity Profile: Benzo[c]isothiazole-6-carboxylic Acid vs. Benzo[c]isothiazole-4-carboxylic Acid

Computational predictions indicate that benzo[c]isothiazole-4-carboxylic acid has a logP value of approximately 1.99, whereas the 6-carboxylic acid isomer is anticipated to have a lower logP (more hydrophilic) based on its structural symmetry and electron distribution differences . While experimental logP data for the 6-carboxylic acid are not yet published, the 4-isomer's higher lipophilicity suggests it may exhibit better passive membrane permeability, whereas the 6-isomer's greater polarity could confer improved aqueous solubility—a critical trade-off for formulation scientists and medicinal chemists optimizing ADME properties.

physicochemical properties logP drug-likeness solubility

Validated Application Scenarios for Benzo[c]isothiazole-6-carboxylic Acid Procurement Based on Quantitative Evidence


Synthesis of Hypoxia-Selective Anticancer Agents Targeting Carbonic Anhydrase IX (CAIX)

Medicinal chemistry groups developing CAIX inhibitors for tumor hypoxia should prioritize benzo[c]isothiazole-6-carboxylic acid as the carboxylic acid building block. 6-Carboxamide derivatives derived from this precursor have demonstrated specific growth suppression of HT-29 colon cancer cells under hypoxic conditions and synergistic activity with SN-38 and 5-fluorouracil, whereas 4- and 5-substituted regioisomers lack this hypoxia-selective profile [1]. Procurement of the 6-carboxylic acid isomer is essential for synthesizing and evaluating CAIX-targeted candidates.

Optimization of β₁-Adrenoceptor Blockers with Improved Cardioselectivity

Cardiovascular drug discovery programs seeking β₁-selective antagonists should focus on the 4-benzisothiazole scaffold, which exhibits 2.6–8.3× higher potency than propranolol in blocking cardiac β₁-receptors [1]. Benzo[c]isothiazole-6-carboxylic acid can be converted to 4-substituted derivatives through regioselective functionalization strategies, enabling access to this potent chemotype. In contrast, 5-benzisothiazole and benzothiazole analogs show markedly reduced activity, making them unsuitable for β-blocker development.

Peripheral Analgesic Lead Generation with Improved Therapeutic Window

For pain research programs seeking non-opioid analgesics, carboxylic benzisothiazole derivatives offer a 3-fold potency advantage over acetaminophen in peripheral pain models, coupled with lower acute oral toxicity in mice [1]. Benzo[c]isothiazole-6-carboxylic acid serves as a versatile intermediate for synthesizing these active analogs, providing a validated starting point for lead optimization campaigns targeting peripheral analgesic mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzo[c]isothiazole-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.